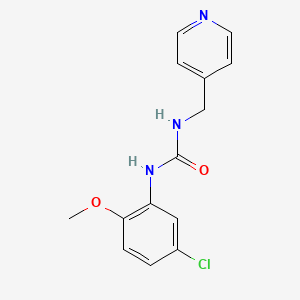
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has shown promise in the treatment of various diseases, including cancer and inflammation. In
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea targets BET proteins, which are involved in the regulation of gene expression. Specifically, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of malaria parasites, making it a potential treatment for malaria. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is complex and low-yielding, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is subsequently reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. The overall yield of this synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-3-2-11(15)8-12(13)18-14(19)17-9-10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFNGOTPPGGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5309281.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)
![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
